

An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate

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Compound of Interest

Compound Name: *Isobutyl 3,5-diamino-4-chlorobenzoate*

Cat. No.: *B1347002*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine with significant potential in both industrial and therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological significance. Detailed experimental protocols for its industrial synthesis are provided, along with a summary of its known characteristics in clearly structured tables. Furthermore, this guide explores the compound's relevance to cancer research by detailing the epidermal growth factor receptor (EGFR)-mediated extrinsic apoptosis pathway, a target for similar molecular structures.

Molecular Structure and Identification

Isobutyl 3,5-diamino-4-chlorobenzoate, also known by its IUPAC name 2-methylpropyl 3,5-diamino-4-chlorobenzoate, is a substituted aromatic compound. Its core structure consists of a benzoate ring with two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isobutyl ester group.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-methylpropyl 3,5-diamino-4-chlorobenzoate
CAS Number	32961-44-7
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O ₂
Molecular Weight	242.7 g/mol
SMILES	<chem>CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N</chem>
InChI Key	KHUIRIRTZCOEMK-UHFFFAOYSA-N

Physicochemical Properties

The compound is typically a brown crystalline powder.^[1] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Brown crystalline powder	^[1]
Melting Point	86-90 °C	^[2]
Boiling Point (Predicted)	390.1 ± 37.0 °C	^[2]
Density (Predicted)	1.252 ± 0.06 g/cm ³	^[2]
Water Solubility	Insoluble	^[1]
Solubility	Soluble in alcohol, ether, tetrachloromethane, dichloromethane	^[1]

Synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate

An industrial process for the synthesis of **Isobutyl 3,5-diamino-4-chlorobenzoate** involves a three-step process: nitration of chlorobenzoic acid, followed by esterification and subsequent

reduction.[1]

Experimental Protocol: Industrial Synthesis

Step 1: Nitration

- Reactants:
 - Chlorobenzoic acid
 - Nitric acid
 - Sulfuric acid (catalyst)
- Procedure:
 - Under the catalysis of sulfuric acid, react chlorobenzoic acid with nitric acid.
 - This reaction yields 3,5-dinitrobenzene-4-chloro-benzoic acid.

Step 2: Esterification

- Reactants:
 - 3,5-dinitrobenzene-4-chloro-benzoic acid
 - Isobutanol
 - Sulfuric acid (catalyst)
- Procedure:
 - In the presence of sulfuric acid, react 3,5-dinitrobenzene-4-chloro-benzoic acid with isobutanol.
 - This step produces 3,5-dinitrobenzene-4-chloro-benzoic acid isobutyl ester.

Step 3: Reduction

- Reactants:
 - 3,5-dinitrobenzene-4-chloro-benzoic acid isobutyl ester
- Procedure:
 - Reduce the dinitro compound to obtain the final product, **Isobutyl 3,5-diamino-4-chlorobenzoate**.

Step 4: Purification

- Procedure:
 - The crude product is then subjected to baking and pulverization to obtain a purified crystalline powder.[\[1\]](#)

Spectroscopic Data

While specific, experimentally-derived spectroscopic data for **Isobutyl 3,5-diamino-4-chlorobenzoate** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure.

Table 3: Expected Spectroscopic Characteristics

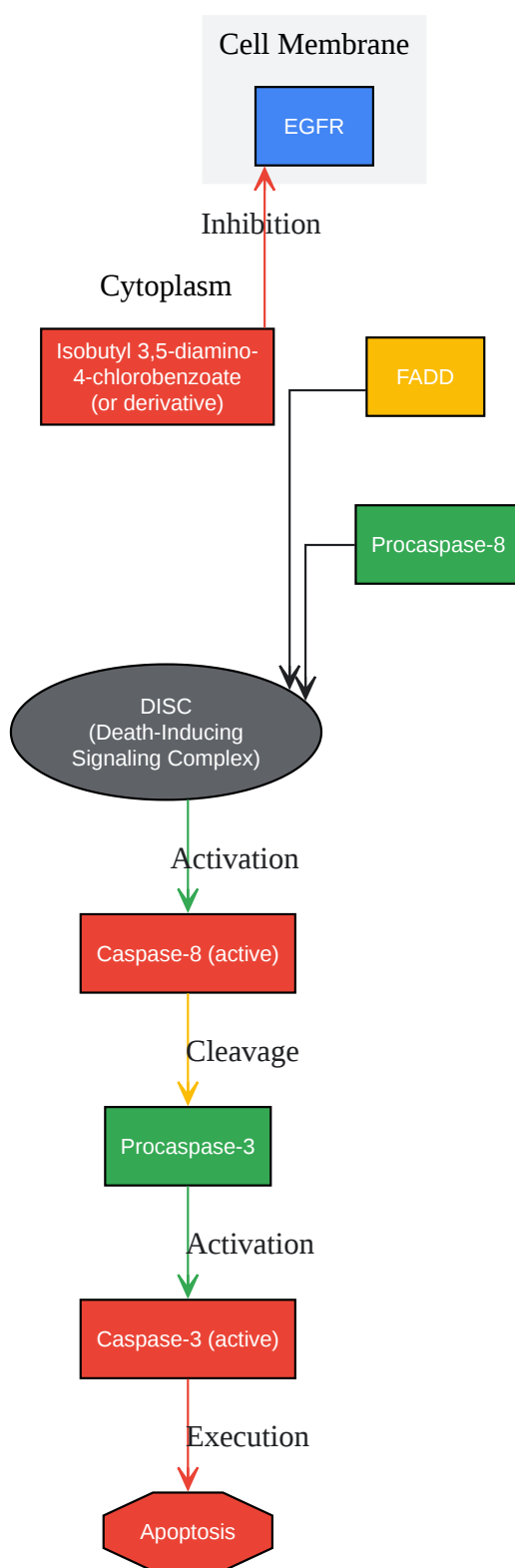
Spectroscopy	Expected Features
^1H NMR	Signals corresponding to the aromatic protons, the amino group protons, and the protons of the isobutyl group (methine, methylene, and methyl protons).
^{13}C NMR	Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isobutyl group.
FT-IR	Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, C-N stretching, and C-Cl stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (242.7 g/mol).

Biological Significance and Potential Applications

While **Isobutyl 3,5-diamino-4-chlorobenzoate** is primarily used as a crosslinking agent in the production of polyurethane elastomers, its structural motifs suggest potential for biological activity.[3] Derivatives of 4-amino-3-chlorobenzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can trigger the extrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

EGFR-Mediated Extrinsic Apoptosis Pathway

The diagram below illustrates the signaling cascade initiated by the inhibition of EGFR, leading to apoptosis.

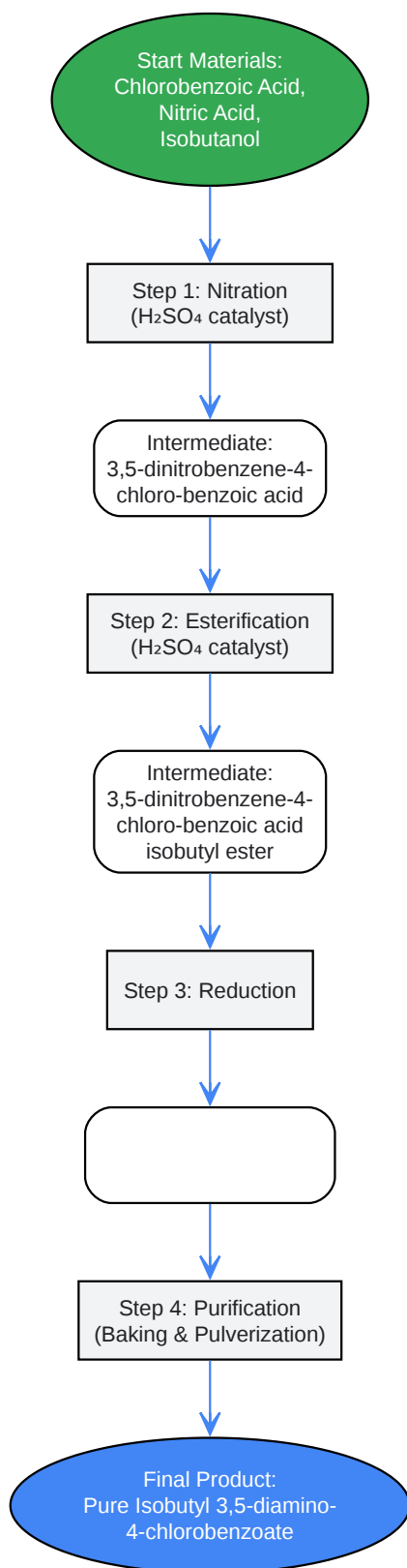


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Caption: EGFR Inhibition Induced Apoptosis.

Experimental Workflows

The synthesis of **Isobutyl 3,5-diamino-4-chlorobenzoate** follows a well-defined workflow, as outlined in the experimental protocol. The logical progression of this synthesis is depicted in the following diagram.



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Caption: Synthesis Workflow.

Conclusion

Isobutyl 3,5-diamino-4-chlorobenzoate is a compound with established industrial applications and intriguing potential in the field of drug development. Its synthesis is well-documented, allowing for its production for further research. The structural similarity of its derivatives to known EGFR inhibitors highlights a promising avenue for the development of novel anticancer agents. Further investigation into its biological activity and the acquisition of detailed spectroscopic data are warranted to fully elucidate its properties and potential therapeutic applications.

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